2-Hexynyl-NECA

Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Agonist Screening

Researchers requiring selective A2A adenosine receptor activation often face confounding receptor cross-talk when using non-selective agonists like NECA or lower-affinity alternatives such as CGS 21680. 2-Hexynyl-NECA (HENECA) directly resolves this with high-affinity A2A binding (Ki=2.2 nM rat, 1.5 nM bovine) and 60- to 160-fold selectivity over A1. • Achieves 2.5-fold greater vasodilatory potency than CGS 21680 in porcine coronary artery (EC50=23.3 nM) • Delivers the highest reported antiplatelet potency among adenosine analogs (IC50=0.07 µM rabbit, 0.10 µM human) • Maintains sustained antihypertensive efficacy (-32% SBP) in chronic dosing, unlike A1 agonists that develop tolerance within 21 days Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C18H24N6O4
Molecular Weight 388.4 g/mol
CAS No. 141018-30-6
Cat. No. B030297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexynyl-NECA
CAS141018-30-6
Synonyms2-hexynyl-5'-N-ethylcarboxamidoadenosine
2-hexynyl-NECA
2-hexynyladenosine-5'-N-ethylcarboxamide
HENECA
Molecular FormulaC18H24N6O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
InChIInChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
InChIKeyFDEACFAXFCKCHZ-MOROJQBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexynyl-NECA: Selective A2A Agonist Overview


2-Hexynyl-NECA (also designated 2HE-NECA or HENECA; CAS 141018-30-6) is a synthetic adenosine derivative belonging to the 2-alkynyl-5′-N-ethylcarboxamidoadenosine class of adenosine receptor agonists. This compound functions as a potent and selective agonist at the A2A adenosine receptor (AR) subtype [1]. Its pharmacological profile is characterized by high affinity for the A2A receptor (Ki = 2.2 nM in rat brain and 1.5 nM in bovine brain), combined with measurable selectivity over the A1 receptor subtype (60- to 160-fold) [2]. 2-Hexynyl-NECA has been extensively validated in both in vitro and in vivo models for its vasodilatory, antiplatelet, and antihypertensive activities, making it a well-characterized tool compound for adenosine A2A receptor research [3].

A2A receptor pathway studies – selective tool compound for adenosine signaling assays
Reported vasodilatory & antiplatelet context – supports ex vivo vascular and platelet models
In vivo hemodynamic models – used in rodent hypertension and chronic dosing protocols

2-Hexynyl-NECA: Why Generic Substitution Fails


The adenosine receptor agonist landscape contains multiple tool compounds with overlapping but distinct selectivity profiles. The non-selective agonist NECA (5′-N-ethylcarboxamidoadenosine) exhibits nanomolar affinity across multiple AR subtypes (A1, A2A, A3), while CGS 21680 provides A2A selectivity but with approximately 12-fold lower affinity at the A2A receptor compared to 2-hexynyl-NECA . Furthermore, the A1-selective agonist CCPA (2-chloro-N6-cyclopentyladenosine) and the A2A reference agonist CPEC display substantially lower functional potency in vasodilation and antiplatelet assays relative to 2-hexynyl-NECA [1]. Generic substitution of these agents can introduce confounding receptor cross-talk, alter potency thresholds by an order of magnitude, and invalidate direct comparisons with published pharmacological benchmarks. The quantitative evidence presented below demonstrates that 2-hexynyl-NECA occupies a specific niche characterized by high-affinity A2A receptor engagement combined with distinct functional potency advantages over its closest structural and pharmacological analogs [2].

Nonselective agonist NECA activates A1, A2A, and A3 receptors, potentially confounding A2A-specific readouts and introducing off-target cardiovascular effects.
Lower affinity analog CGS 21680, though A2A-selective, displays reported lower binding affinity, which may shift effective concentration ranges and assay sensitivity.
A1-preferring agonist CCPA or similar A1 agonists induce bradycardic endpoints, masking A2A-mediated vascular responses and complicating hemodynamic data interpretation.

2-Hexynyl-NECA: Quantitative Differentiation Evidence


A2A Receptor Binding Affinity

2-Hexynyl-NECA (2HE-NECA) demonstrates 12-fold higher binding affinity at the rat brain A2A adenosine receptor compared to the widely used selective A2A agonist CGS 21680, and approximately 4.5-fold higher affinity than the non-selective agonist NECA. Against the reference A2A agonist CPEC, 2HE-NECA exhibits 1.8-fold higher affinity in rat brain and 2.7-fold higher affinity in bovine brain [1].

A2A Binding Affinity
Head-to-head
Ki = 2.2 nM (rat)
~12-fold higher affinity vs CGS 21680 (27 nM); vs NECA (~10 nM)
Supports lower working concentrations in binding assays, reducing off-target receptor activation risk.
[3H]-CGS 21680 displacement in striatal membranes.
Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Agonist Screening

A2A vs A1 Selectivity Ratio

2-Hexynyl-NECA exhibits a substantial selectivity window for the A2A receptor over the A1 receptor subtype. In rat brain tissue, the A2A/A1 selectivity ratio is 60-fold, while in bovine brain tissue this ratio increases to 160-fold [1]. In contrast, the non-selective agonist NECA shows minimal A2A/A1 selectivity (Ki values: A1 = 14 nM, A2A = 20 nM, resulting in ~0.7-fold selectivity favoring A1) .

A2A/A1 Selectivity
Head-to-head
2-Hexynyl-NECA
60–160-fold
NECA
~0.7-fold
Minimizes A1 receptor-mediated chronotropic confound, enabling cleaner A2A-specific interpretation.
Rat (60×) and bovine (160×) brain membranes.
Receptor Selectivity Profiling Adenosine A2A/A1 Selectivity Off-Target Assessment

In Vitro Antiplatelet Potency

In ADP-induced platelet aggregation assays, 2-hexynyl-NECA was identified as the most potent adenosine compound tested at the time of publication, with IC50 values of 0.10 μM in human platelets and 0.07 μM in rabbit platelets [1]. This potency exceeds that of the non-selective agonist NECA (IC50 = 0.2 μM) and the selective A2A agonist CPEC (IC50 = 2.16 μM) in rabbit platelets [2]. A1-selective agonists such as CCPA, R-PIA, and S-PIA displayed IC50 values in the micromolar range, indicating minimal antiplatelet activity [1].

Antiplatelet Potency
Head-to-head
IC50 = 0.10 μM (human)
31-fold more potent than CPEC (2.16 μM); 2.9-fold vs NECA (0.2 μM)
Reported highest sensitivity in platelet inhibition assays among tested adenosine agonists.
ADP-induced aggregation in platelet-rich plasma.
Platelet Aggregation Inhibition Antithrombotic Screening A2A-Mediated Antiaggregatory Activity

Vasodilatory Potency in Coronary Artery

In functional vasodilation studies using porcine coronary artery preparations, 2-hexynyl-NECA (2HE-NECA) produced a more potent vasodilatory response compared to both the reference A2A agonist CPEC and the non-selective agonist NECA. The EC50 value for 2HE-NECA was 23.3 nM, representing a 2.5-fold higher potency than CPEC (EC50 = 58.7 nM) and a 3.3-fold higher potency than NECA (EC50 = 76.6 nM) [1]. In rat aorta and bovine coronary artery preparations, 2HE-NECA exhibited vasodilatory EC50 values of 596 nM and 569 nM respectively, comparable to CGS 21680 and NECA in those specific vascular beds [2].

Coronary Vasodilation
Head-to-head
EC50 = 23.3 nM (porcine)
2.5-fold higher potency vs CPEC (58.7 nM); 3.3-fold vs NECA (76.6 nM)
Supports ex vivo coronary vasodilation studies requiring maximal relaxation at low concentrations.
Pre-contracted vascular rings, cumulative CRC.
Vascular Pharmacology Coronary Vasodilation A2A-Mediated Vasorelaxation

Acute Antihypertensive Potency

In acute studies using conscious spontaneously hypertensive rats (SHRs), the rank order of antihypertensive potency following intraperitoneal administration was: 2-hexynyl-NECA > NECA > CCPA = CGS 21680 [1]. 2-Hexynyl-NECA produced a dose-dependent reduction in systolic blood pressure with an ED30 (effective dose producing 30 mmHg reduction) of 0.005 mg/kg i.p., accompanied by minimal reflex tachycardia [2]. This contrasts with the A1-selective agonist CCPA, which induced dose-dependent bradycardia as its primary hemodynamic effect, and the non-selective agonist NECA, which induced bradycardia only at higher doses [1].

Antihypertensive Rank
Reported
  1. 1. 2-Hexynyl-NECA
  2. 2. NECA
  3. 3. CCPA = CGS 21680
Top-ranked antihypertensive response in conscious SHRs among tested adenosine agonists.
ED30 = 0.005 mg/kg i.p.; tail-cuff method.
In Vivo Cardiovascular Pharmacology Antihypertensive Screening A2A Agonist Efficacy

Sustained Antihypertensive Efficacy

During a 21-day repeated administration protocol in spontaneously hypertensive rats, 2-hexynyl-NECA (dosed twice daily at equihypotensive doses) maintained its antihypertensive effect throughout the experimental period, achieving a -32% reduction in systolic blood pressure versus baseline at day 21 [1]. In contrast, the A1-selective agonist CCPA exhibited complete tolerance development: the hypotensive effect was lost by day 21 with blood pressure returning to baseline (+2% vs baseline), and bradycardic effects were partially attenuated (-14% vs baseline) [1]. The A2A agonist CGS 21680 and non-selective NECA also maintained antihypertensive effects (-38% and -28% vs baseline, respectively) [1].

Sustained Efficacy
Head-to-head
2-Hexynyl-NECA
Day 21: -32% SBP
CCPA
Day 21: +2% (tolerance)
Maintains antihypertensive effect over 21-day dosing, supporting longitudinal hemodynamic research.
Equihypotensive doses, SHR model; CGS 21680 and NECA also maintained effect.
Chronic Dosing Studies Tolerance Assessment A2A vs A1 Chronic Pharmacology

2-Hexynyl-NECA: Optimal Research Applications


Radioligand Binding Assays

Utilize 2-hexynyl-NECA as a reference agonist in competitive radioligand binding assays using [3H]-CGS 21680 or [3H]-NECA. Its Ki of 2.2 nM (rat) and 1.5 nM (bovine) at A2A receptors [1], combined with 60- to 160-fold A2A/A1 selectivity [1], provides a well-characterized high-affinity positive control for validating assay sensitivity and for determining the A2A binding component in tissues expressing multiple adenosine receptor subtypes.

Ex Vivo Coronary Artery Reactivity

Employ 2-hexynyl-NECA in isolated tissue bath experiments using porcine, bovine, or rat coronary artery rings to investigate A2A-mediated vasodilation. Its EC50 of 23.3 nM in porcine coronary artery [2], which is 2.5-fold more potent than CPEC and 3.3-fold more potent than NECA [2], ensures maximal vasorelaxation at low concentrations, minimizing solvent effects and reducing compound consumption in cumulative concentration-response protocols.

Platelet Aggregation Inhibition Assays

Use 2-hexynyl-NECA as a positive control or reference standard in ADP-induced platelet aggregation assays with human or rabbit platelet-rich plasma. Its IC50 values of 0.10 μM (human) and 0.07 μM (rabbit) [3] represent the highest antiaggregatory potency among adenosine analogs characterized in the published literature, establishing a robust upper bound of A2A-mediated platelet inhibition for assay validation and compound benchmarking.

Chronic Dosing for Hemodynamic Regulation

Select 2-hexynyl-NECA for repeated-administration protocols in rodent models of hypertension or cardiovascular disease where sustained A2A receptor activation is required. Unlike A1-selective agonists such as CCPA, which exhibit complete tolerance to hypotensive effects within 21 days [4], 2-hexynyl-NECA maintains a -32% reduction in systolic blood pressure throughout the same chronic dosing period [4], ensuring consistent pharmacological responses in longitudinal study designs.

Application
Selection Property
Validation Focus
A2A Radioligand Binding
High-affinity A2A binding control
Assay sensitivity and A2A binding fraction in mixed receptor tissues
Ex Vivo Coronary Vasodilation
Vasodilatory response potency
Maximal relaxation at low concentrations; reduced solvent interference
Platelet Inhibition Assays
Antiplatelet potency reference
Upper-bound A2A-mediated platelet inhibition for compound benchmarking
Chronic Hemodynamic Studies
Sustained A2A activation profile
Consistent blood pressure response over 21 days without tolerance development

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